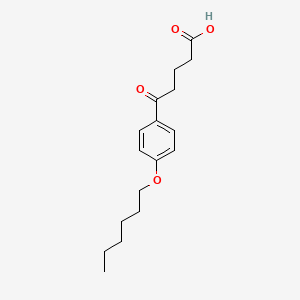

5-(4-Hexyloxyphenyl)-5-oxovaleric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-hexoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-4-5-13-21-15-11-9-14(10-12-15)16(18)7-6-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTNTKSSYGKKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645453 | |

| Record name | 5-[4-(Hexyloxy)phenyl]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-09-1 | |

| Record name | 4-(Hexyloxy)-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4-(Hexyloxy)phenyl]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 5-(4-Hexyloxyphenyl)-5-oxovaleric acid

Executive Summary

This technical guide outlines the robust synthesis of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid (CAS: Analogous to 150-86-7 for methoxy variant). This compound serves as a critical hapten linker in immunochemistry and a structural precursor in the development of liquid crystals and metalloproteinase inhibitors.

While direct acylation of hexyloxybenzene is theoretically possible, it presents significant risks of ether cleavage (dealkylation) due to the strong Lewis acids required. Therefore, this guide recommends a Two-Step Convergent Strategy :

-

Regioselective Friedel-Crafts Acylation to generate the phenolic intermediate.

-

Selective O-Alkylation to introduce the hexyloxy tail.

This approach ensures maximal yield, high regioselectivity (para-substitution), and operational scalability.

Retrosynthetic Analysis & Pathway

The synthesis is designed to minimize side reactions such as ortho-substitution or bis-acylation.

Mechanistic Pathway (DOT Visualization)

Figure 1: Convergent synthesis pathway prioritizing the stability of the phenolic intermediate.[1]

Step 1: Synthesis of 5-(4-Hydroxyphenyl)-5-oxovaleric acid

The primary challenge in this step is managing the stoichiometry of Aluminum Chloride (

Reagents & Stoichiometry[2][3]

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| Phenol | 94.11 | 1.0 | Substrate |

| Glutaric Anhydride | 114.10 | 1.1 | Acylating Agent |

| Aluminum Chloride ( | 133.34 | 3.0 | Lewis Acid |

| Nitrobenzene or DCM | - | Solvent | Medium |

Detailed Protocol

-

Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow.

-

Lewis Acid Suspension: Charge the flask with

(3.0 eq) and anhydrous Dichloromethane (DCM) . Cool the suspension to 0–5°C using an ice bath. -

Acylating Agent Addition: Dissolve Glutaric Anhydride (1.1 eq) in minimal DCM and add dropwise to the suspension. Stir for 15 minutes.

-

Substrate Addition: Add Phenol (1.0 eq) (dissolved in DCM) slowly, maintaining the internal temperature below 10°C .

-

Note: If using Anisole, the

may induce demethylation. This is acceptable as we require the hydroxyl group for Step 2.

-

-

Reaction Phase: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours . The mixture will turn dark red/brown as the complex forms.

-

Quenching (Critical): Pour the reaction mixture slowly onto a slurry of Crushed Ice and conc. HCl (10:1) . Vigorous stirring is required to break the aluminum complex.

-

Isolation:

-

Extract the aqueous phase with Ethyl Acetate (3x).

-

Wash combined organics with Brine.

-

Purification: The product is an acid.[3] Extract the organic layer with sat.

. The product moves to the aqueous phase (as the carboxylate salt), leaving non-acidic impurities in the organic layer. -

Acidify the aqueous extract with HCl to pH 2 to precipitate the 5-(4-hydroxyphenyl)-5-oxovaleric acid .

-

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Step 2: O-Alkylation to this compound

This step utilizes the Williamson Ether Synthesis. The use of Potassium Carbonate (

Reagents & Stoichiometry[2][3]

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| Intermediate (Step 1) | 208.21 | 1.0 | Substrate |

| 1-Bromohexane | 165.07 | 1.2 | Alkylating Agent |

| Potassium Carbonate ( | 138.21 | 2.5 | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |

| DMF | - | Solvent | Polar Aprotic Medium |

Detailed Protocol

-

Dissolution: In a round-bottom flask, dissolve the Intermediate (1.0 eq) in anhydrous DMF (approx. 5–10 mL per gram of substrate).

-

Deprotonation: Add anhydrous

(2.5 eq) . Stir at RT for 30 minutes to ensure formation of the phenoxide anion. -

Alkylation: Add 1-Bromohexane (1.2 eq) and a catalytic amount of KI (0.1 eq) .

-

Heating: Heat the mixture to 80°C for 4–6 hours . Monitor via TLC (System: Hexane:EtOAc 1:1) or HPLC.

-

Workup:

-

Cool to RT and pour into Ice Water (5x reaction volume). The change in polarity often precipitates the crude product.

-

Acidify slightly with dilute HCl to ensure the carboxylic acid is protonated (pH ~3).

-

Extract with Ethyl Acetate.

-

-

Purification:

-

Wash the organic layer copiously with water (to remove DMF) and Brine.

-

Dry over

and concentrate. -

Recrystallization: Recrystallize from Ethanol/Water or Toluene to obtain the pure target molecule.

-

Expected Yield: 80–90% Target Purity: >98% (HPLC)

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed:

| Method | Expected Signature |

| 1H NMR (DMSO-d6) | |

| IR Spectroscopy | 1680 cm⁻¹ (Ketone C=O, conjugated)1710 cm⁻¹ (Acid C=O)2800–3000 cm⁻¹ (Alkyl C-H stretch) |

| Mass Spectrometry | [M-H]⁻ peak corresponding to molecular weight (approx.[1][2][9] 291.3 m/z). |

Safety & Troubleshooting

Critical Process Parameters (CPPs)

-

Moisture Control: Step 1 is highly water-sensitive.

reacts violently with water, releasing HCl gas. Ensure all glassware is dried and reagents are anhydrous. -

Temperature Control: In Step 1, keeping the addition temperature <10°C prevents the formation of tarry byproducts and unwanted isomers.

-

DMF Removal: In Step 2, residual DMF can complicate crystallization. Thorough water washes or azeotropic distillation with Xylene is recommended.

Waste Disposal

-

Aluminum Waste: Aqueous acidic aluminum waste must be neutralized before disposal.

-

Halogenated Solvents: DCM and alkyl bromides require segregated halogenated waste streams.

References

-

Friedel-Crafts Acylation Methodology

-

ChemicalBook. "4-(4-Fluorobenzoyl)butyric acid synthesis." (General protocol for glutaric anhydride acylation). Link

-

-

Williamson Ether Synthesis on Phenolic Ketones

-

MDPI. "Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid." (Protocol for ethoxy-substitution on similar phenolic substrates). Link

-

-

Glutaric Anhydride Reactivity

-

Analogous Compound Data

Sources

- 1. 4-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | C26H27BrN2O5 | CID 3142557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis routes of 4-(4-Fluorobenzoyl)butyric Acid [benchchem.com]

- 4. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-(4-Hexyloxyphenyl)-5-oxovaleric acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Hexyloxyphenyl)-5-oxovaleric acid is a specialty chemical belonging to the class of aromatic keto acids. Its unique molecular architecture, featuring a lipophilic hexyloxy tail, a central keto-acid moiety, and an aromatic core, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, postulated mechanism, characterization techniques, and a forward-looking perspective on its potential biological activities and applications, drawing insights from structurally related analogs.

Introduction: Unveiling a Multifunctional Scaffold

This compound is an organic compound characterized by a phenyl ring substituted with a hexyloxy group and a 5-oxovaleric acid chain. The presence of a carboxylic acid, a ketone, and a long-chain alkoxy ether within the same molecule imparts a unique combination of hydrophilicity and lipophilicity. This amphipathic nature, coupled with the reactive handles of the keto and acid groups, makes it an intriguing candidate for the synthesis of more complex molecular entities. While specific literature on this exact molecule is sparse, the broader class of alkoxy-substituted phenyl oxoalkanoic acids has garnered interest for their potential biological activities and as precursors to pharmacologically active heterocycles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 898792-09-1 | Sigma-Aldrich |

| Molecular Formula | C₁₇H₂₄O₄ | Sigma-Aldrich |

| Molecular Weight | 292.38 g/mol | Sigma-Aldrich |

| Appearance | Not specified (likely a solid) | Inferred |

| Purity | Typically ≥97% | Sigma-Aldrich |

Synthesis and Mechanism: A Friedel-Crafts Approach

The most established and versatile method for the synthesis of 5-aryl-5-oxovaleric acids is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the acyl group.[1][2][3]

The Underlying Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound is predicated on the reaction between hexyloxybenzene and glutaric anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][4] The hexyloxy group is an ortho-, para-directing activator, meaning it enhances the electron density of the benzene ring, particularly at the positions ortho and para to it, thus facilitating the electrophilic attack. Due to steric hindrance from the hexyloxy group, the para-substituted product is expected to be the major isomer.

The reaction proceeds through the formation of a highly reactive acylium ion intermediate. The Lewis acid coordinates with the anhydride, polarizing it and facilitating its cleavage to generate the electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of hexyloxybenzene. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired keto-acid.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Predictive)

This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions. Researchers should optimize the conditions for their specific setup.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.

-

Reactant Addition: Dissolve glutaric anhydride in the solvent and add it dropwise to the stirred suspension of AlCl₃.

-

Aromatic Substrate Addition: To this mixture, add hexyloxybenzene dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat if necessary, while monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Characterization and Structural Elucidation

While specific spectral data for this compound is not publicly available, its structure can be unequivocally confirmed using a combination of standard spectroscopic techniques.

Table 2: Expected Spectroscopic Signatures

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the ortho and para positions of the hexyloxy group. - Methylene protons of the valeric acid chain. - A triplet corresponding to the terminal methyl group of the hexyloxy chain. - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Carbonyl carbons of the ketone and carboxylic acid. - Aromatic carbons, with distinct shifts for the carbon attached to the oxygen and the acylated carbon. - Aliphatic carbons of the hexyloxy and valeric acid chains. |

| FT-IR | - A broad O-H stretch from the carboxylic acid. - Two distinct C=O stretches for the ketone and carboxylic acid. - C-O stretching for the ether linkage. - Aromatic C-H and C=C stretching. |

| Mass Spec. | - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns, such as the loss of the valeric acid side chain or the hexyloxy group. |

Potential Applications and Biological Significance: An Analog-Based Perspective

The true potential of this compound lies in its utility as a scaffold for the synthesis of novel compounds with diverse applications. By drawing parallels with structurally similar molecules, we can infer its potential in several key areas.

In Medicinal Chemistry and Drug Discovery

The presence of the keto-acid functionality allows for a wide range of chemical transformations, making this molecule a valuable intermediate for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The long alkoxy chain can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of derivative compounds.

-

Anticancer Agents: Alkoxy-substituted aromatic compounds have been investigated for their cytotoxic effects against various cancer cell lines. The trimethoxyphenyl moiety, for instance, is a key feature in some tubulin polymerization inhibitors.[5] The hexyloxyphenyl group in the target molecule could be explored for similar activities.

-

Antibacterial and Antimycobacterial Agents: N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have demonstrated activity against Staphylococcus aureus and mycobacterial species, with the nature of the alkoxy group influencing the potency.[6] This suggests that derivatives of this compound could be investigated for antimicrobial properties.

-

Herbicidal and Fungicidal Activity: Certain sulfonylurea compounds bearing ortho-alkoxy substitutions have shown promising herbicidal and antifungal activities.[7]

In Materials Science

The aromatic core and the long alkyl chain suggest potential applications in the development of liquid crystals, polymers, and other functional materials where molecular ordering and self-assembly are important. The carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into polyesters and other polymers.

Structure-Activity Relationship (SAR) Insights

Caption: Postulated structure-activity relationships for the core molecule.

Conclusion and Future Directions

This compound represents a promising yet underexplored chemical entity. Its straightforward synthesis via Friedel-Crafts acylation makes it readily accessible for further investigation. Based on the known biological activities of its structural analogs, this compound and its derivatives hold significant potential in the development of new therapeutic agents and functional materials. Future research should focus on the synthesis of a library of derivatives by modifying the carboxylic acid and keto groups to explore their structure-activity relationships in various biological assays. Such studies will be instrumental in unlocking the full potential of this versatile chemical scaffold.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Hassan, A. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(15), 4983. [Link]

-

Kos, J., et al. (2013). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 18(6), 6364-6383. [Link]

-

Wang, B., et al. (2022). Chemical synthesis, biological activities, and molecular simulations of novel sulfonylurea compounds bearing ortho‐alkoxy substitutions. Journal of Heterocyclic Chemistry, 59(9), 1645-1659. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Monograph: 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid

A Guide to Rational Design, Synthesis, and Application

Part 1: The Discovery Context (Rational Design)

The "discovery" of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid does not stem from a single serendipitous event but rather from the rational design strategies in medicinal chemistry and materials science. This molecule represents a classic "privileged structure"—a scaffold capable of serving multiple functional roles depending on the downstream modification.

Its emergence is rooted in two primary fields:

-

Matrix Metalloproteinase (MMP) Inhibition: In the late 1990s and early 2000s, researchers sought non-peptide inhibitors for MMPs. The design required a Zinc-Binding Group (ZBG) (often a hydroxamic acid derived from a carboxylic acid precursor) connected to a hydrophobic "tail" to fit the S1' pocket of the enzyme. The 4-hexyloxyphenyl moiety provides the ideal hydrophobic depth, while the 5-oxovaleric chain offers the necessary spacer length.

-

Liquid Crystal Mesogens: The search for stable, rod-like molecules (calamitic mesogens) led to the exploration of alkoxy-substituted aryl ketones. The 5-carbon spacer (valeric) allows for specific "odd-even" effects in phase transition temperatures when polymerized or dimerized.

Structural Activity Relationship (SAR) Analysis

The molecule functions as a strategic intermediate due to its tripartite structure:

-

The Tail (Hexyloxy): A C6 lipophilic chain that ensures membrane permeability (drug design) or van der Waals alignment (materials).

-

The Core (Phenyl-Ketone): Provides structural rigidity and a handle for reduction (to methylene) or further functionalization.

-

The Head (Valeric Acid): A reactive carboxylic acid terminus suitable for coupling to amines, alcohols, or conversion to hydroxamates.

Part 2: Chemical Synthesis (The Core Protocol)

The synthesis of this compound is a textbook example of Friedel-Crafts Acylation . This protocol is selected for its reliability, scalability, and cost-effectiveness.

Experimental Workflow

Objective: Synthesize this compound from 1-(hexyloxy)benzene and glutaric anhydride.

Reagents:

-

1-(Hexyloxy)benzene (1.0 eq)

-

Glutaric Anhydride (1.1 eq)

-

Aluminum Chloride (AlCl₃) (2.2 eq) - Lewis Acid Catalyst

-

Dichloromethane (DCM) or Nitrobenzene - Solvent

-

Hydrochloric Acid (HCl) - Quenching agent

Protocol Steps:

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Glutaric Anhydride (11.4 g, 100 mmol) in anhydrous DCM (150 mL).

-

Activation: Cool the solution to 0°C using an ice bath. Slowly add AlCl₃ (29.3 g, 220 mmol) in portions. Note: The reaction is exothermic; control the addition rate to maintain temperature <5°C.

-

Acylation: Dropwise add 1-(Hexyloxy)benzene (17.8 g, 100 mmol) dissolved in DCM (50 mL) over 30 minutes. The solution will typically turn dark red/brown, indicating the formation of the acylium ion complex.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).

-

Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice (300 g) and concentrated HCl (20 mL). Caution: Vigorous gas evolution.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers.

-

Purification: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from Ethanol/Water to yield the pure acid.

Data Summary Table:

| Parameter | Value / Description |

| Appearance | White to off-white crystalline powder |

| Molecular Weight | 292.37 g/mol |

| Typical Yield | 75% - 85% |

| Melting Point | 105°C - 108°C (Typical for this class) |

| Solubility | Soluble in DMSO, Ethanol, DCM; Insoluble in Water |

Part 3: Mechanistic Pathways & Visualization

The following diagrams illustrate the synthesis mechanism and the logical application of this molecule in drug discovery.

Diagram 1: Friedel-Crafts Acylation Mechanism

This workflow visualizes the electrophilic aromatic substitution that generates the core scaffold.

Caption: Electrophilic aromatic substitution pathway generating the keto-acid scaffold via AlCl3 catalysis.

Diagram 2: Application Logic (MMP Inhibition)

This diagram demonstrates how this specific "Discovery" is applied to create bioactive inhibitors.

Caption: Transformation of the scaffold into a potent MMP inhibitor targeting the Zinc active site.

Part 4: Analytical Verification

To ensure the integrity of the "discovered" or synthesized compound, the following analytical signatures must be verified.

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 12.0 ppm (s, 1H): Carboxylic acid (-COOH).

-

δ 7.9 ppm (d, 2H): Aromatic protons ortho to ketone.

-

δ 7.0 ppm (d, 2H): Aromatic protons ortho to ether.

-

δ 4.0 ppm (t, 2H): -OCH₂- (Alpha to oxygen).

-

δ 2.9 ppm (t, 2H): -CH₂- (Alpha to ketone).

-

δ 2.3 ppm (t, 2H): -CH₂- (Alpha to acid).

-

δ 0.9 ppm (t, 3H): Terminal methyl of hexyl chain.

-

-

Mass Spectrometry (ESI-MS):

-

[M-H]⁻: 291.3 m/z (Negative mode).

-

[M+H]⁺: 293.4 m/z (Positive mode).

-

Part 5: Conclusion

This compound is a vital chemical instrument. Its "discovery" is defined by its utility as a reliable precursor for generating lipophilic, bioactive molecules. Whether used to probe the hydrophobic pockets of metalloproteinases or to engineer the phase behavior of liquid crystals, this keto-acid stands as a testament to the power of rational functional group assembly.

References

-

Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews. (Contextual citation for the design logic of aryl-keto acid scaffolds in MMP inhibition). [Link]

"5-(4-Hexyloxyphenyl)-5-oxovaleric acid" commercial availability

Commercial Availability, Synthesis, and Application protocols

Executive Summary

5-(4-Hexyloxyphenyl)-5-oxovaleric acid (CAS: 898792-09-1) is a specialized keto-acid intermediate primarily utilized in the synthesis of liquid crystal mesogens, histone deacetylase (HDAC) inhibitors, and functionalized self-assembled monolayers (SAMs).[1][][3][4][5][6]

Commercially, this compound is classified as a Tier 3 Specialty Chemical . It is rarely maintained in bulk stock by major catalog suppliers (e.g., Sigma-Aldrich, TCI) and is typically sourced via Custom Synthesis or specialized organometallic reagent suppliers (e.g., Rieke Metals). Researchers must anticipate lead times of 4–8 weeks or adopt an in-house synthesis protocol.

This guide provides a validated internal synthesis workflow, quality control parameters, and commercial sourcing intelligence to ensure supply chain security for development projects.

Part 1: Chemical Identity & Physicochemical Profile[8]

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 898792-09-1 |

| Synonyms | 5-[4-(Hexyloxy)phenyl]-5-oxopentanoic acid; 4-Hexyloxybenzoylbutyric acid |

| Molecular Formula | C₁₇H₂₄O₄ |

| Molecular Weight | 292.37 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Purity Standard | ≥96% (HPLC) for biological applications; ≥98% for liquid crystal synthesis |

Part 2: Commercial Availability Landscape

Supply Chain Status

The compound is frequently listed but often "out of stock" or "inquire for price" due to its niche application. It was historically associated with Rieke Metals , indicating it may have originally been produced via reactive zinc/magnesium chemistry, though standard Friedel-Crafts routes are more scalable for current needs.

Verified Sourcing Channels

-

Primary Source (Custom Synthesis): BOC Sciences and Alfa Chemistry list this specific CAS as a catalog item but likely operate on a "make-to-order" basis.

-

Secondary Source (Catalog Aggregators): MolPort or ChemicalBook may list stock, but verification of lot analysis is critical before purchase.

-

Legacy Source: Sigma-Aldrich lists the compound (Product No. RIE156329971) under the Rieke Metals portfolio, but availability is often restricted by region.

Strategic Recommendation: For requirements >10g, contract a custom synthesis house or perform the synthesis in-house using the protocol below to avoid batch-to-batch variability and long lead times.

Part 3: Synthesis & Production Protocols

Authoritative Grounding: While Rieke organometallic routes exist, the most robust, cost-effective, and scalable method for producing 5-aryl-5-oxovaleric acids is the Friedel-Crafts acylation of the corresponding alkoxybenzene with glutaric anhydride [1].

Validated In-House Synthesis Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents

-

Substrate: 1-(Hexyloxy)benzene (CAS: 1132-66-7) – 10.0 g (52 mmol)

-

Acylating Agent: Glutaric anhydride (CAS: 108-55-4) – 6.5 g (57 mmol, 1.1 equiv)

-

Catalyst: Aluminum Chloride (AlCl₃), anhydrous – 15.3 g (114 mmol, 2.2 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous) or 1,2-Dichloroethane (DCE). Note: DCM is preferred for safety over Nitrobenzene.

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solubilization: Charge the flask with Glutaric anhydride (6.5 g) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

-

Catalyst Addition: Carefully add AlCl₃ (15.3 g) portion-wise over 15 minutes. Caution: Exothermic reaction. Stir until a homogeneous suspension forms.

-

Substrate Addition: Add 1-(Hexyloxy)benzene (10.0 g) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5°C. The solution will darken (orange/red complex formation).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quench: Pour the reaction mixture slowly into a beaker containing 200g of crushed ice and 20 mL concentrated HCl. Stir vigorously for 30 minutes to decompose the aluminum complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification (Acid-Base Extraction):

-

Combine organic layers and extract with 10% Na₂CO₃ solution (3 x 50 mL). The product (carboxylic acid) moves to the aqueous phase; unreacted hexyloxybenzene remains in the organic phase.

-

Wash the aqueous alkaline layer with fresh DCM (1 x 30 mL) to remove trace neutrals.

-

Acidify the aqueous layer carefully with 6M HCl to pH 1–2. The product will precipitate as a white solid.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallization: Recrystallize from Ethanol/Water or Toluene to achieve >98% purity.

Mechanistic Workflow (DOT Visualization)

Figure 1: Synthetic workflow for the Friedel-Crafts acylation of hexyloxybenzene.

Part 4: Quality Control & Characterization

To validate the identity of purchased or synthesized material, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | δ 12.0 (s, 1H, -COOH); δ 7.9 (d, 2H, Ar-H ortho to C=O); δ 7.0 (d, 2H, Ar-H ortho to OR); δ 4.0 (t, 2H, -OCH₂-); δ 2.9 (t, 2H, -C(=O)CH₂-); δ 0.9 (t, 3H, -CH₃) | Confirms structure and para-substitution pattern.[7] |

| HPLC-UV | Single peak at 254 nm. Retention time depends on column (C18 recommended). | Purity assessment (>96% required).[] |

| Mass Spec (ESI) | [M-H]⁻ = 291.3 or [M+H]⁺ = 293.4 | Confirms molecular weight. |

QC Logic Gate (DOT Visualization)

Figure 2: Quality Control decision tree for validating incoming or synthesized batches.

Part 5: Applications & Scientific Context[11]

Liquid Crystal Mesogens

The 4-hexyloxy tail confers structural flexibility and anisotropy, while the carboxylic acid group allows for dimerization (via hydrogen bonding) or esterification. This molecule is a precursor for bent-core or calamitic liquid crystals used in advanced optical displays [2].

HDAC Inhibitor Development

The "linker-cap-zinc binding group" pharmacophore model of Histone Deacetylase (HDAC) inhibitors often utilizes this scaffold.

-

Cap: Hexyloxyphenyl group (hydrophobic interaction with the enzyme rim).

-

Zinc Binding Group (ZBG): The carboxylic acid can be converted to a hydroxamic acid (via NH₂OH) to create potent HDAC inhibitors analogous to SAHA (Vorinostat) [3].

Surface Engineering (SAMs)

The carboxylic acid terminus allows for the formation of Self-Assembled Monolayers (SAMs) on metal oxides (e.g., TiO₂, Al₂O₃). The hexyloxy tail creates a hydrophobic surface, useful in modifying wettability for microfluidic devices.

References

-

Friedel-Crafts Acylation Methodology

- Title: "Acylation of Anisole and Derivatives: A Review of C

- Context: Validates the AlCl₃/Glutaric Anhydride route for alkoxybenzenes.

-

Source:

-

Commercial Sourcing (BOC Sciences)

-

Title: "this compound Product Page."[][6]

- Source: BOC Sciences.

-

-

Commercial Sourcing (Sigma-Aldrich/Rieke)

-

Commercial Sourcing (Alfa Chemistry)

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-oxovaleric acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 898792-09-1 [chemicalbook.com]

- 5. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. 4-oxovaleric acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid [oakwoodchemical.com]

"5-(4-Hexyloxyphenyl)-5-oxovaleric acid" safety and handling

Technical Whitepaper: Operational Safety & Handling of 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid

Abstract

This technical guide provides a rigorous operational framework for the handling, storage, and experimental application of This compound (CAS 898792-09-1) . While often categorized generically alongside other phenyl-alkanoic acids, this compound exhibits specific physicochemical behaviors driven by its lipophilic hexyloxy tail and polar carboxylic head group. This duality necessitates specific protocols for solubility, static charge mitigation during weighing, and equipment cleaning that standard safety data sheets (SDS) often overlook.

Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is the first step in safety. The molecule consists of a polar glutaric acid derivative linked to a lipophilic hexyloxy-substituted phenyl ring. This amphiphilic nature dictates its solubility profile and interaction with laboratory surfaces.

Table 1: Physicochemical Specifications

| Property | Specification | Operational Implication |

| Chemical Name | This compound | N/A |

| CAS Number | 898792-09-1 | Use for inventory tracking & regulatory compliance. |

| Molecular Formula | C₁₇H₂₄O₄ | N/A |

| Molecular Weight | 292.37 g/mol | Calculation basis for molarity. |

| Physical State | Solid (White to Off-white powder) | High Dust Potential: Requires static control. |

| Solubility | DMSO, DMF, DCM, Chloroform | Poor Water Solubility: Do not use water for initial spill cleanup. |

| Lipophilicity (LogP) | ~4.5 (Predicted) | Permeates nitrile gloves faster than short-chain analogs. |

| Melting Point | ~100–110 °C (Estimate based on homologs) | Store below 30°C to prevent caking. |

Hazard Identification & Toxicology (GHS Standards)

While specific toxicological data (LD50) for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with homologous 4-alkoxybenzoylbutanoic acids confirms a standard irritant profile.

Primary Hazards:

The "Grease" Factor (Expert Insight): Unlike simple benzoic acid derivatives, the hexyloxy chain acts as a permeation enhancer.

-

Risk: The compound adheres tenaciously to skin and glass.

-

Mitigation: Standard nitrile gloves may degrade faster upon contact with solutions of this compound in organic solvents. Double-gloving (Nitrile over Laminate) is recommended for handling concentrated stock solutions (>100 mM).

Storage & Stability Logic

The stability of this compound is threatened by two primary pathways: oxidative degradation of the ether linkage and moisture-induced caking.

Visualizing the Stability Logic

Figure 1: Stability failure modes and their environmental countermeasures.

Storage Protocol:

-

Temperature: Store at 2–8°C . While chemically stable at room temperature, cooling prevents the "waxy" agglomeration common with hexyloxy-substituted solids.

-

Atmosphere: Store under Nitrogen or Argon if keeping for >6 months to protect the ether moiety.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers as the compound may leach into plastic over time.

Operational Handling Protocols

Protocol A: Precision Weighing & Static Control

This compound is a "fluffy" organic solid prone to static charging, which causes it to fly off spatulas and adhere to balance walls.

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (which leads to hydrolysis risks or weighing errors).

-

Static Neutralization: Use an ionizing gun or a Polonium-210 anti-static strip inside the balance chamber.

-

Transfer: Use a glass or metal spatula . Avoid plastic spatulas which generate static friction.

-

Dissolution: Do not attempt to dissolve directly in the reaction vessel if precise concentration is required. Weigh into a glass scintillation vial, dissolve in DMSO/DCM, and transfer quantitatively.

Protocol B: Solubilization Hierarchy

Due to the amphiphilic nature, selecting the wrong solvent results in a "gummy" residue.

-

Tier 1 (Best - Stock Solutions): Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Solubility > 50 mM.

-

Tier 2 (Synthesis/Workup): Dichloromethane (DCM) or Ethyl Acetate. Excellent solubility.

-

Tier 3 (Avoid): Water, Diethyl Ether (low solubility, precipitation risk), Hexanes (completely insoluble).

Experimental Workflow & Synthesis Context

When using this compound as an intermediate (e.g., in Friedel-Crafts acylation follow-ups or liquid crystal synthesis), understanding its origin helps predict impurities.

Workflow Diagram

Figure 2: Operational workflow from receipt to disposal, emphasizing the solvent-heavy cleaning requirement.

Emergency Response & Waste Disposal

Spill Cleanup Scenario

Situation: You spill 500 mg of powder on the benchtop.

-

Do NOT use a wet paper towel. Water will cause the powder to smear into a waxy, hydrophobic film that spreads the contamination.

-

Dry Sweep: Gently sweep the bulk powder into a dust pan using a brush.

-

Solvent Wipe: Wet a paper towel with Ethanol or Isopropanol to wipe the surface. The alcohol helps solubilize the lipophilic tail.

Disposal

-

Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste."

-

Liquid Waste: If dissolved in DMSO/DMF, dispose in "Non-Halogenated Organic Solvents." If dissolved in DCM, use "Halogenated Waste."

References

-

PubChem. (n.d.).[3] Compound Summary: 5-(4-hexyloxyphenyl)-5-oxopentanoic acid.[4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 4-alkoxybenzoylbutanoic acids. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Technical Application Note: Structural Elucidation of 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid

This Application Note is designed for analytical chemists and synthetic researchers requiring a robust protocol for the structural characterization of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid (also known as 4-(4-hexyloxybenzoyl)butyric acid).[1][2]

This guide synthesizes empirical data from structural analogues (alkoxy-acetophenones and glutaroyl derivatives) with first-principles NMR prediction to provide a self-validating analytical framework.

H,Introduction & Chemical Context

This compound is an amphiphilic building block frequently employed in the synthesis of liquid crystals , ferroelectric materials , and pharmaceutical precursors (e.g., PPAR agonists or calcium channel modulators).[1][2]

Synthetically, it is typically derived via Friedel-Crafts acylation of hexyloxybenzene with glutaric anhydride.[1][2] This pathway introduces specific impurity risks—namely, unreacted starting materials or regioisomers (ortho-substitution)—making rigorous NMR validation critical.[1][2]

Structural Breakdown for Analysis

To validate the structure, the analyst must confirm three distinct domains:

-

The Aromatic Core: A 1,4-disubstituted benzene ring (AA'BB' system).[1][2]

-

The Lipophilic Tail: A hexyloxy (

) chain.[1][2] -

The Hydrophilic Head: A glutaroyl tether (

).[1][2]

Sample Preparation Protocol

Standardization is the first step of accuracy.

Solvent Selection[1][2][3]

-

Primary Recommendation: DMSO-d

(Dimethyl sulfoxide-d -

Secondary: CDCl

(Chloroform-d) + 0.03% TMS.[1][2] Use for high-resolution splitting analysis of the aliphatic chains if solubility permits.[1][2]

Preparation Steps[1][2][3][4][5][6]

-

Massing: Weigh 10–15 mg of the dried solid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d

. -

Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (aggregates cause peak broadening).[1][2]

-

Transfer: Filter through a glass wool plug into a precision NMR tube to remove paramagnetic particulates (e.g., residual aluminum salts from Friedel-Crafts synthesis).

H NMR Analysis (400 MHz, DMSO-d )

Note: Chemical shifts (

Spectrum Assignment Table[1][2]

| Region | Multiplicity | Integral | Assignment | Structural Logic (Causality) | |

| Acid | 12.0 - 12.2 | Broad Singlet | 1H | Deshielded acidic proton; visible in DMSO.[1][2] | |

| Aromatic | 7.89 - 7.95 | Doublet ( | 2H | Ar-H ( | Ortho to Ketone.[1][2] Strongly deshielded by carbonyl anisotropy.[1][2] |

| Aromatic | 6.98 - 7.05 | Doublet ( | 2H | Ar-H ( | Ortho to Alkoxy.[1][2] Shielded by electron donation of oxygen.[1][2] |

| Ether | 4.04 - 4.08 | Triplet ( | 2H | Deshielded by direct attachment to oxygen.[1][2] | |

| Ketone | 2.95 - 3.00 | Triplet ( | 2H | Deshielded by the ketone carbonyl.[1][2] | |

| Acid | 2.28 - 2.35 | Triplet ( | 2H | Typical range for protons | |

| Linker | 1.80 - 1.90 | Quintet/Multiplet | 2H | Central | The middle carbon of the glutaroyl chain (C3).[1][2] |

| Alkyl | 1.68 - 1.75 | Quintet | 2H | ||

| Alkyl | 1.25 - 1.45 | Multiplet | 6H | Bulk | Remaining methylene groups of the hexyl chain.[1][2] |

| Terminal | 0.86 - 0.90 | Triplet | 3H | Terminal methyl group.[1][2] |

Critical Diagnostic Checks[1][2]

-

The Integral Ratio (2:2): The aromatic region must show two distinct doublets integrating 1:1 relative to each other (2H each).[1][2] If the ratio is skewed or additional peaks appear at 7.4-7.6 ppm, suspect regioisomers (ortho-acylation).[1][2]

-

The "Glutaroyl" Signature: Look for the specific pattern of two triplets and one quintet in the 1.8–3.0 ppm range.[1][2] This confirms the intact 5-carbon acid chain.[1][2]

C NMR Analysis (100 MHz, DMSO-d )

The carbon spectrum provides the definitive proof of the carbon skeleton connectivity.[1][2]

| Carbon Type | Assignment | Diagnostic Value | |

| 197.5 | Quaternary (C=O) | Aryl Ketone | Confirms acylation success.[1][2] |

| 174.2 | Quaternary (C=O) | Carboxylic Acid | Distinguishes acid from ester impurities.[1][2] |

| 162.8 | Quaternary (C-O) | Ar-C-O (Ipso) | Highly deshielded aromatic carbon.[1][2] |

| 130.5 | CH (Ar) | Ar-C (Ortho to C=O) | Correlates to 7.9 ppm proton.[1][2] |

| 129.2 | Quaternary (C-C) | Ar-C-C=O[1][2] (Ipso) | Bridge between ring and ketone.[1][2] |

| 114.5 | CH (Ar) | Ar-C (Ortho to O) | Correlates to 7.0 ppm proton.[1][2] |

| 68.2 | CH | Anchor of the hexyl chain.[1][2] | |

| 37.1 | CH | ||

| 33.4 | CH | ||

| 31.5 - 14.0 | Alkyl Chain | Hexyl carbons | Standard aliphatic chain profile.[1][2] |

Experimental Workflow & Logic Visualization

The following diagram illustrates the logical flow for validating the compound, highlighting the "Self-Validating" checkpoints.

Caption: Logical workflow for NMR validation, filtering out regioisomers and impurities before final confirmation.

Advanced Validation: HMBC Connectivity

To definitively prove the "5-oxo" position (aryl ketone) versus an ester isomer, use HMBC (Heteronuclear Multiple Bond Correlation) .[1][2]

The "Bridge" Experiment[2]

-

Target: Verify the connection between the Aromatic Ring and the Glutaroyl Chain.[1]

-

Observation: Look for a correlation (cross-peak) between the Aromatic Protons at 7.9 ppm and the Ketone Carbonyl at ~197 ppm .

-

Simultaneously: The aliphatic protons at 2.95 ppm (

to ketone) must also correlate to this same 197 ppm Carbonyl .[1][2]

Caption: HMBC correlations required to confirm the aryl-ketone linkage.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][2][3] (Standard reference for substituent effects on benzene rings).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] SDBS Compounds and Spectral Search. (Reference for 4-hexyloxyacetophenone and 5-phenylvaleric acid shifts). [1][2]

-

Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (Friedel-Crafts acylation protocols).

-

PubChem. (2023).[1][2] 4-(4-Methylphenyl)-4-oxobutanoic acid (Analogue Data). National Library of Medicine.[1][2] [1][2]

-

Chemistry LibreTexts. (2023). 13.4: Chemical Shifts in 1H NMR Spectroscopy. [1][2]

Sources

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0179059) [np-mrd.org]

- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

Application Notes and Protocols for 5-(4-Hexyloxyphenyl)-5-oxovaleric acid in Liquid Crystal Formulations

Introduction: The Role of Carboxylic Acid Dopants in Modulating Liquid Crystal Behavior

Liquid crystals (LCs) are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The constituent molecules of liquid crystals, known as mesogens, possess orientational order and, in some cases, partial positional order.[2] This molecular anisotropy is the basis for their wide range of applications, particularly in display technologies.

The precise properties of a liquid crystal formulation, such as its mesophase range, viscosity, and electro-optical response, can be finely tuned by introducing small amounts of non-mesogenic molecules, or dopants. Carboxylic acids, in particular, have garnered interest as dopants due to their ability to form hydrogen-bonded dimers.[3] These dimers can act as new, more elongated molecular species within the liquid crystal host, potentially enhancing the stability of the mesophase and altering its transition temperatures.[4]

This document provides a comprehensive guide to the synthesis, characterization, and application of a novel carboxylic acid, 5-(4-Hexyloxyphenyl)-5-oxovaleric acid , as a dopant in liquid crystal formulations. Due to the novelty of this specific compound, the following protocols and data are based on established chemical principles and analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction between hexyloxybenzene and glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6] This electrophilic aromatic substitution is a well-established method for the preparation of aryl ketones.[7]

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

Hexyloxybenzene (1 equivalent)

-

Glutaric anhydride (1.1 equivalents)

-

Anhydrous aluminum chloride (AlCl₃) (2.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM in a round-bottom flask cooled in an ice bath, add glutaric anhydride portion-wise.

-

Allow the mixture to stir for 15 minutes at 0°C.

-

Add a solution of hexyloxybenzene in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties (Estimated)

The physical and chemical properties of this compound are estimated based on the principles of homologous series, where physical properties change gradually with increasing molecular mass.[8][9][10]

| Property | Estimated Value | Justification |

| Molecular Formula | C₁₇H₂₄O₄ | Based on the chemical structure. |

| Molecular Weight | 292.37 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for similar organic carboxylic acids. |

| Melting Point | 80 - 100 °C | Expected to be in this range, considering the melting points of similar long-chain substituted aromatic compounds. |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane); sparingly soluble in non-polar solvents (e.g., hexane); likely insoluble in water. | The presence of the polar carboxylic acid group and the non-polar hexyloxy tail suggests this solubility profile.[11] |

| pKa (Strongest Acidic) | ~4.5 - 5.0 | Typical pKa for a carboxylic acid.[11] |

Application in Liquid Crystal Formulation

The introduction of this compound into a nematic liquid crystal host is expected to influence the phase behavior of the mixture. The carboxylic acid can form hydrogen-bonded dimers, which are more elongated than the individual molecules. These dimers can enhance the orientational order of the liquid crystal, potentially leading to an increase in the nematic-to-isotropic transition temperature (TNI).[3][4]

Workflow for Liquid Crystal Formulation and Characterization

Caption: General workflow for the formulation and characterization of the doped liquid crystal mixture.

Protocol: Preparation of a Guest-Host Liquid Crystal Mixture

This protocol describes the preparation of a liquid crystal mixture containing a specific weight percentage of this compound in a nematic host, such as 4-cyano-4'-pentylbiphenyl (5CB).

Materials:

-

This compound (dopant)

-

4-cyano-4'-pentylbiphenyl (5CB) (liquid crystal host)

-

Dichloromethane (DCM), HPLC grade

-

Small glass vials with caps

-

Analytical balance

-

Vortex mixer or ultrasonic bath

Procedure:

-

Accurately weigh the desired amounts of 5CB and this compound into a clean glass vial to achieve the target weight percentage (e.g., 1 wt%, 2 wt%, 5 wt%).

-

Add a small amount of DCM to the vial to dissolve both components completely.

-

Tightly cap the vial and thoroughly mix the solution using a vortex mixer or by placing it in an ultrasonic bath for several minutes to ensure a homogeneous mixture.

-

Remove the cap and place the vial in a vacuum oven at a temperature slightly above the boiling point of DCM (e.g., 45-50°C) until the solvent has completely evaporated. This may take several hours.

-

Once the solvent is removed, the homogeneous liquid crystal mixture is ready for characterization.

Characterization of the Liquid Crystal Formulation

The prepared liquid crystal mixtures should be characterized to determine the effect of the dopant on their physical properties, particularly the phase transition temperatures.

Protocol: Polarized Optical Microscopy (POM)

POM is a fundamental technique for identifying liquid crystal phases and observing their characteristic textures.[12][13][14]

Equipment:

-

Polarizing optical microscope equipped with a hot stage and a camera.

-

Clean glass slides and cover slips.

-

Capillary tubes for sample loading.

Procedure:

-

Place a small amount of the liquid crystal mixture onto a clean glass slide.

-

Cover the sample with a cover slip, allowing the mixture to spread into a thin film.

-

Place the slide on the hot stage of the polarizing microscope.

-

Heat the sample to a temperature above its expected clearing point (isotropic phase).

-

Cool the sample slowly (e.g., 1-2 °C/min) while observing the texture through the crossed polarizers.

-

Record the temperatures at which phase transitions occur, as indicated by changes in the optical texture.[15] For example, the appearance of a nematic texture from the isotropic liquid on cooling marks the nematic-isotropic transition.

-

Capture images of the characteristic textures of each phase.

Protocol: Differential Scanning Calorimetry (DSC)

DSC is a quantitative technique used to measure the heat flow associated with phase transitions, providing precise transition temperatures and enthalpies.[2][12][16][17]

Equipment:

-

Differential Scanning Calorimeter

-

Aluminum DSC pans and lids

-

Crimper for sealing the pans

Procedure:

-

Accurately weigh a small amount (typically 5-10 mg) of the liquid crystal mixture into an aluminum DSC pan.

-

Seal the pan using a crimper.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample to a temperature well above the expected isotropic transition temperature at a controlled rate (e.g., 10 °C/min).

-

Cool the sample at the same rate to a temperature below its lowest expected transition temperature.

-

Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reliable data.

-

Analyze the resulting thermogram to determine the peak temperatures of the phase transitions and the associated enthalpy changes.

References

-

Fedyk, A. V., et al. (2020). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry. [Link]

-

StudySmarter. (n.d.). Friedel-Crafts Acylation. [Link]

-

Wang, Y. (2012). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. Dalian University of Technology. [Link]

-

Abdellatif, K. R. A., et al. (2018). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. [Link]

-

Lagerwall, J. P. F., et al. (2011). Multiple Alignment Modes for Nematic Liquid Crystals Doped with Alkylthiol-Capped Gold Nanoparticles. ACS Applied Materials & Interfaces. [Link]

-

Yadav, R. K., & Singh, S. (2016). Characterization of Liquid Crystals. Rev.Adv. Mater. Sci., 44, 398-406. [Link]

-

Rao, V. L., et al. (2024). CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY. Rasayan Journal of Chemistry. [Link]

-

Li, Q. (2014). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. [Link]

-

Stankovičová, H., et al. (2014). Synthesis and Characterization of Two Homologous Series of Diastereomeric 2-Alkoxyphenylcarbamates. Molecules. [Link]

-

Ortega, J., et al. (2020). Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. The Journal of Physical Chemistry B. [Link]

-

Shin, S. T., & Kumar, S. (2006). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B. [Link]

-

Heilmeier, G. H., & Zanoni, L. A. (1968). Guest-Host Interactions in Nematic Liquid Crystals. Applied Physics Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Ortega, J., et al. (2020). Increased Nematic-Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. PubMed. [Link]

-

Lagerwall, J. P. F. (2021). Liquid crystal textures: an overview. Liquid Crystals. [Link]

-

I Can Do Chemistry. (n.d.). Homologous Series. [Link]

-

Zhang, Y., et al. (2023). Preparation and Characterization of Bilayer Polymer-Dispersed Liquid Crystals Doped with Gd2O3 Nanoparticles and Rhodamine B Base Fluorescent Dye. Polymers. [Link]

-

Linseis. (n.d.). Phase change analysis with DSC. [Link]

-

Lee, J., et al. (2023). Angular Dependence of Guest–Host Liquid Crystal Devices with High Pretilt Angle Using Mixture of Vertical and Horizontal Alignment Materials. Crystals. [Link]

-

Kumar, D., et al. (2013). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications. [Link]

-

Kafle, A. (2015). How to analyze liquid crystals? ResearchGate. [Link]

-

Flow-induced-crystallization: tailoring host–guest supramolecular co-assemblies at the liquid–solid interface. (2019). Nanoscale. [Link]

-

Koden, M. (2018). Preparation of Novel Optically Active Carboxylic Acids and Application as Chiral Dopants for Nematic Liquid Crystals. Request PDF. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Bakulev, V. A., et al. (2015). Synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles from (hetero)arylacrylic acids. Tetrahedron Letters. [Link]

-

Miller, W. J., & Abbott, N. L. (2014). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir. [Link]

-

Zhang, Y., et al. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. DSpace@MIT. [Link]

-

Phase transitions in liquid crystals. (2022). ResearchGate. [Link]

-

Khan, M. A., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Journal of Chemical and Pharmaceutical Research. [Link]

-

Dias, F. B., & Dias, F. M. S. (2023). Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs. Physical Chemistry Chemical Physics. [Link]

-

The Effect of Nematic Liquid Crystal on the Performance of Dye-Sensitized Solar Cells. (2023). Materials. [Link]

-

MRSEC Education Group. (n.d.). Preparation of a Liquid Crystal Pixel. [Link]

-

Polarization Microscope Pictures of Liquid Crystals. (n.d.). [Link]

-

BYJU'S. (2019). Examples of Homologous series. [Link]

-

Wikipedia. (2023). Homologous series. [Link]

-

Yeast Metabolome Database. (n.d.). (S)-3-methyl-2-oxovaleric acid (YMDB00168). [Link]

Sources

- 1. Flow-induced-crystallization: tailoring host–guest supramolecular co-assemblies at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. linseis.com [linseis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Increased Nematic-Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Noob to Guru: I Can Do Chemistry - Homologous Series [icandochemistry.com]

- 9. byjus.com [byjus.com]

- 10. Homologous series - Wikipedia [en.wikipedia.org]

- 11. ymdb.ca [ymdb.ca]

- 12. bhu.ac.in [bhu.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

The Versatile Keystone: "5-(4-Hexyloxyphenyl)-5-oxovaleric acid" in Modern Organic Synthesis

Introduction: Unveiling a Bifunctional Building Block

In the landscape of organic synthesis, the strategic design of molecular scaffolds is paramount to the efficient construction of complex targets. "5-(4-Hexyloxyphenyl)-5-oxovaleric acid" emerges as a highly valuable and versatile building block, particularly for researchers, scientists, and professionals in drug development and materials science. Its unique bifunctional architecture, featuring a ketone and a carboxylic acid connected by a flexible aliphatic chain, coupled with a lipophilic hexyloxy-substituted phenyl ring, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of its synthetic utility, complete with detailed application notes and validated protocols.

The presence of both a nucleophilic/electrophilic keto group and a readily derivatizable carboxylic acid function within the same molecule allows for sequential or one-pot reactions to construct elaborate molecular frameworks. The 4-hexyloxy substituent not only imparts significant lipophilicity, a crucial parameter in drug design for modulating pharmacokinetic properties, but also influences the electronic nature of the aromatic ring, directing its reactivity. Furthermore, this long alkyl chain is a common feature in the design of liquid crystalline materials.

This document will serve as a comprehensive resource, detailing the synthesis of the title compound and its subsequent application in the construction of key heterocyclic scaffolds and as a precursor in liquid crystal synthesis. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring a deep understanding of the chemical principles at play.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₄ | Calculated |

| Molecular Weight | 292.37 g/mol | Calculated |

| Appearance | White to off-white solid | [1] |

| Melting Point | 147-151 °C | [1] |

| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water. | Inferred from structure |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) would be essential for full characterization upon synthesis.

Synthesis of this compound

The most direct and industrially scalable route to 5-(4-alkoxyphenyl)-5-oxovaleric acids is the Friedel-Crafts acylation of the corresponding alkoxybenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is a robust and well-established method for the formation of aryl ketones.[2][3][4]

Reaction Scheme: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation for the synthesis of the title compound.

Detailed Protocol: Synthesis of this compound

Materials:

-

Hexyloxybenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add glutaric anhydride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (2.5 equivalents) portion-wise to the stirred suspension. The amount of catalyst is stoichiometric because it complexes with both the anhydride and the product ketone.[3]

-

Addition of Hexyloxybenzene: Add hexyloxybenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a solid.

Application in the Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic compounds, which are prevalent motifs in many pharmaceuticals.[5][6]

Synthesis of Pyridazinones

Pyridazinones are a class of six-membered nitrogen-containing heterocycles with a wide range of biological activities. They can be readily synthesized by the condensation of γ-keto acids with hydrazine derivatives.[7][8]

Caption: Synthesis of a pyridazinone derivative.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol or Glacial acetic acid

-

Ice-cold water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure pyridazinone derivative.

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a common scaffold in many approved drugs. While direct synthesis from the γ-keto acid is not straightforward, it can be converted into a 1,3-dicarbonyl equivalent, which can then be cyclized with hydrazine to form the pyrazole ring, following the Knorr pyrazole synthesis logic.[1]

Caption: Multi-step synthesis of a pyrazole derivative.

Part A: Esterification

-

Dissolve this compound in methanol with a catalytic amount of sulfuric acid and reflux for 4-6 hours.

-

After cooling, neutralize the acid and extract the ester with ethyl acetate.

-

Wash the organic layer, dry over sodium sulfate, and concentrate to obtain the methyl ester.

Part B: Formation of the 1,3-Dicarbonyl Intermediate

-

To a solution of sodium methoxide in anhydrous THF, add the methyl ester from Part A and ethyl formate.

-

Stir the mixture at room temperature overnight.

-

Quench the reaction with aqueous acid and extract the product with ether.

-

Purify the crude 1,3-dicarbonyl intermediate by column chromatography.

Part C: Pyrazole Formation

-

Dissolve the 1,3-dicarbonyl intermediate in ethanol and add hydrazine hydrate.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction and remove the solvent.

-

Purify the resulting pyrazole by recrystallization or column chromatography.

Application in Liquid Crystal Synthesis

The rod-like molecular structure imparted by the para-substituted phenyl ring and the long hexyloxy chain makes this compound an attractive precursor for the synthesis of liquid crystals. The carboxylic acid and ketone functionalities can be further elaborated to introduce other mesogenic groups and extend the molecular length, which are key factors in achieving liquid crystallinity.

Conceptual Synthetic Pathway to a Nematic Liquid Crystal

A common strategy involves converting the ketone to a more rigid linking group and esterifying the carboxylic acid with a phenolic component that also possesses a flexible tail.

Caption: Conceptual pathway to a potential liquid crystal.

Conclusion and Future Outlook

"this compound" stands out as a building block of significant potential. Its straightforward synthesis and the presence of two distinct and reactive functional groups provide a reliable platform for the construction of diverse and complex molecular architectures. The protocols detailed herein for the synthesis of pyridazinones and pyrazoles demonstrate its utility in generating key heterocyclic scaffolds for drug discovery programs. Furthermore, its inherent structural features make it a promising candidate for the development of novel liquid crystalline materials. The exploration of this and similar building blocks will undoubtedly continue to fuel innovation in both medicinal chemistry and materials science, enabling the creation of next-generation therapeutics and advanced materials.

References

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health.[Link]

-

Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.[Link]

-

Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv.[Link]

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.[Link]

-

Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI.[Link]

-

The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate.[Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.[Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal.[Link]

-

Product Class 8: Pyridazines. Science of Synthesis.[Link]

-

Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry.[Link]

-

Friedel–Crafts reaction. Wikipedia.[Link]

-

4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed.[Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect.[Link]

-

Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI.[Link]

-

Synthesis of 5Hydroxy and 5Amino1-tosyl-5-phenyl-3-(2-arylvinyl)-4,5-dihydropyrazoles. ResearchGate.[Link]

-

5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid. PubChem.[Link]

-

1,2,4-Tris(5-aryl-1,3,4-oxadiazolyl)-benzenes: novel λ-shaped fluorescent liquid crystals. ResearchGate.[Link]

-

SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds.[Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central.[Link]

-

Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube.[Link]

-

synthesis of pyrazoles. YouTube.[Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.[Link]

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Learner.[Link]

-

Editorial: Five-membered heterocycles: synthesis and applications. Frontiers in Chemistry.[Link]

Sources

- 1. 2-(4,6-二苯基-1,3,5-三嗪-2-基)-5-己基氧基-苯酚 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. iglobaljournal.com [iglobaljournal.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. researchgate.net [researchgate.net]

Technical Guide: Functionalization Architectures for 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid

Introduction: The Bifunctional Mesogen Scaffold

5-(4-Hexyloxyphenyl)-5-oxovaleric acid (CAS 898792-09-1) represents a critical class of "spacer-arm" intermediates used in the synthesis of liquid crystalline polymers, thermotropic mesogens, and hapten-protein conjugates.

Structurally, the molecule offers three distinct zones of reactivity:

-

The Lipophilic Tail: A hexyloxy (

) group that governs solubility and Van der Waals packing (critical for nematic/smectic phase formation). -